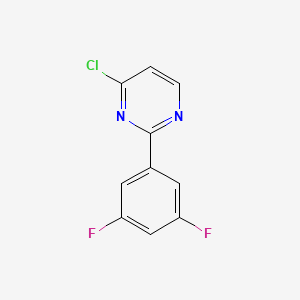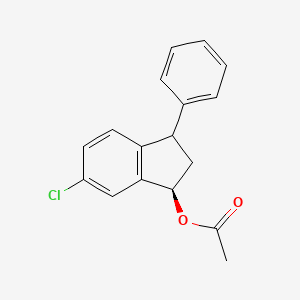
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate
Overview
Description
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, commonly referred to as 6-chloro-3-phenylindene (6-CPI), is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other organic compounds. It is a colorless liquid with a melting point of -10°C and a boiling point of 178°C. 6-CPI is a versatile synthetic intermediate and has been used in the synthesis of a variety of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and anti-cancer drugs. Additionally, 6-CPI has been used in the synthesis of a variety of other organic compounds, including dyes, fragrances, and flavors.
Scientific Research Applications
Potential as Glucagon-Like Peptide 1 Receptor Agonists
Research has identified novel skeletons of phenyl acetate derivatives as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds have shown effects in increasing GLP-1 secretion, thereby enhancing glucose responsiveness. This suggests their potential application in anti-diabetic treatments (Gong, Cheon, Lee, & Kang, 2011).
Structural and Crystallographic Studies
Compounds with similar structural characteristics have been synthesized and analyzed for their crystal structure and molecular interactions. For example, the synthesis, crystal structure, and ab initio studies of related inden-yl acetate derivatives provide insights into their molecular conformation and intermolecular interactions, which can be valuable for designing new molecules with desired properties (Ghalib, Hashim, Silva, Mehdi, Sulaiman, & Silva, 2011).
Anticancer and Anti-inflammatory Potential
Some derivatives of inden-yl acetate have been investigated for their anticancer and anti-inflammatory activities. The synthesis and biological evaluation of specific inden-yl acetate amide derivatives have shown potential as anti-inflammatory agents with lower gastrointestinal toxicity, indicating their possible application in developing new therapeutic agents (Sharma & Ray, 2008). Additionally, certain inden-1-one substituted acetamide derivatives have exhibited significant anticancer activity, underscoring their potential in cancer treatment (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).
properties
IUPAC Name |
[(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3/t15?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOHRQUHQBUKN-OMOCHNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



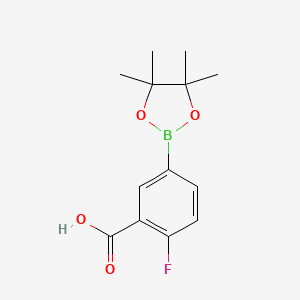
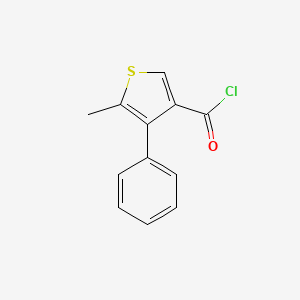
![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
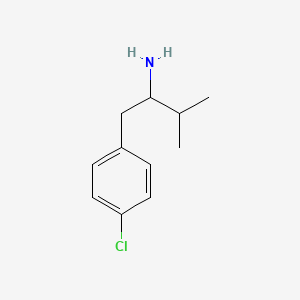
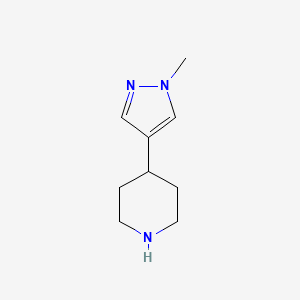
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
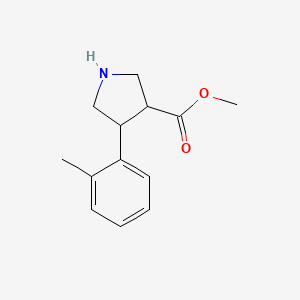
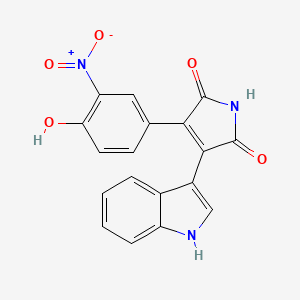
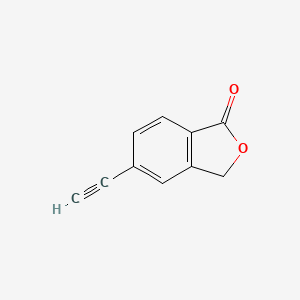
![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
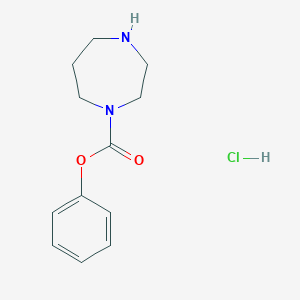
![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
